molecular formula C9H18NO4P B12069902 Diethyl [2-(acryloylamino)ethyl]phosphonate CAS No. 518991-74-7

Diethyl [2-(acryloylamino)ethyl]phosphonate

Cat. No.: B12069902
CAS No.: 518991-74-7
M. Wt: 235.22 g/mol
InChI Key: PQSCCOKWHTUXTK-UHFFFAOYSA-N
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Description

Phosphonic acid, [2-[(1-oxo-2-propenyl)amino]ethyl]-, diethyl ester is an organophosphorus compound. It is a derivative of phosphonic acid and contains a diethyl ester functional group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphonic acid, [2-[(1-oxo-2-propenyl)amino]ethyl]-, diethyl ester typically involves the reaction of phosphonic acid with diethyl alcohol in the presence of a catalyst. The reaction conditions often include controlled temperatures and specific catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions in specialized reactors. The process includes the addition of anhydrous ethanol and benzene, followed by the gradual addition of phosphorus trichloride at controlled temperatures. The reaction mixture is then neutralized with ammonia gas, and the product is purified through distillation .

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, [2-[(1-oxo-2-propenyl)amino]ethyl]-, diethyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phosphonic acid derivatives with additional oxygen atoms, while reduction reactions may produce simpler phosphonic acid compounds .

Scientific Research Applications

Phosphonic acid, [2-[(1-oxo-2-propenyl)amino]ethyl]-, diethyl ester has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of phosphonic acid, [2-[(1-oxo-2-propenyl)amino]ethyl]-, diethyl ester involves its interaction with specific molecular targets. In biological systems, it can mimic phosphate groups and inhibit enzymes that rely on phosphate substrates. This inhibition can disrupt various biochemical pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Phosphonic acid, [2,2,2-trichloro-1-[(1-oxo-3-phenyl-2-propenyl)amino]ethyl]-, diethyl ester
  • Phosphonic acid, [2-[(1-oxo-2-propenyl)amino]ethyl]-, dimethyl ester

Uniqueness

Phosphonic acid, [2-[(1-oxo-2-propenyl)amino]ethyl]-, diethyl ester is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity. Its ability to act as a bioisostere for phosphate groups makes it particularly valuable in biochemical and medicinal research .

Properties

CAS No.

518991-74-7

Molecular Formula

C9H18NO4P

Molecular Weight

235.22 g/mol

IUPAC Name

N-(2-diethoxyphosphorylethyl)prop-2-enamide

InChI

InChI=1S/C9H18NO4P/c1-4-9(11)10-7-8-15(12,13-5-2)14-6-3/h4H,1,5-8H2,2-3H3,(H,10,11)

InChI Key

PQSCCOKWHTUXTK-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CCNC(=O)C=C)OCC

Origin of Product

United States

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